Cas no 1638771-37-5 (2-Methylazetidine-3-carboxylic acid)

2-Methylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-methylazetidine-3-carboxylic acid

- 2-Methyl-3-azetidinecarboxylic acid

- trans-2-methylazetidine-3-carboxylic acid

- trans-(2R,3S)-2-methylazetidine-3-carboxylic acid

- SB14030

- AKOS027336913

- P14366

- MFCD27987362

- PB48107

- SCHEMBL10655341

- AS-52098

- CS-0091784

- SY099432

- 1638771-37-5

- 2-methylazetidine-3-carboxylicacid

- 2-Methylazetidine-3-carboxylic acid

-

- MDL: MFCD27987362

- インチ: 1S/C5H9NO2/c1-3-4(2-6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)

- InChIKey: FOHVBSWLQDUYRK-UHFFFAOYSA-N

- ほほえんだ: OC(C1CNC1C)=O

計算された属性

- せいみつぶんしりょう: 115.063328530g/mol

- どういたいしつりょう: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3

- 疎水性パラメータ計算基準値(XlogP): -2.7

2-Methylazetidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB485613-250 mg |

2-Methyl-3-azetidinecarboxylic acid; . |

1638771-37-5 | 250mg |

€641.40 | 2023-06-15 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1002-10G |

2-methylazetidine-3-carboxylic acid |

1638771-37-5 | 97% | 10g |

¥ 19,371.00 | 2023-04-14 | |

| abcr | AB485613-1 g |

2-Methyl-3-azetidinecarboxylic acid; . |

1638771-37-5 | 1g |

€1040.90 | 2023-06-15 | ||

| Chemenu | CM285847-1g |

2-Methylazetidine-3-carboxylic acid |

1638771-37-5 | 95+% | 1g |

$954 | 2021-06-09 | |

| eNovation Chemicals LLC | D586410-250MG |

2-methylazetidine-3-carboxylic acid |

1638771-37-5 | 97% | 250mg |

$290 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1002-10g |

2-methylazetidine-3-carboxylic acid |

1638771-37-5 | 97% | 10g |

¥19371.0 | 2024-04-23 | |

| 1PlusChem | 1P00HZI9-100mg |

2-methylazetidine-3-carboxylic acid |

1638771-37-5 | 95% | 100mg |

$156.00 | 2024-06-19 | |

| 1PlusChem | 1P00HZI9-1g |

2-methylazetidine-3-carboxylic acid |

1638771-37-5 | 95% | 1g |

$639.00 | 2024-06-19 | |

| abcr | AB485613-100mg |

2-Methyl-3-azetidinecarboxylic acid; . |

1638771-37-5 | 100mg |

€324.40 | 2025-02-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1002-250.0mg |

2-methylazetidine-3-carboxylic acid |

1638771-37-5 | 97% | 250.0mg |

¥1551.0000 | 2024-07-24 |

2-Methylazetidine-3-carboxylic acid 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

2-Methylazetidine-3-carboxylic acidに関する追加情報

Professional Introduction to 2-Methylazetidine-3-carboxylic Acid (CAS No. 1638771-37-5)

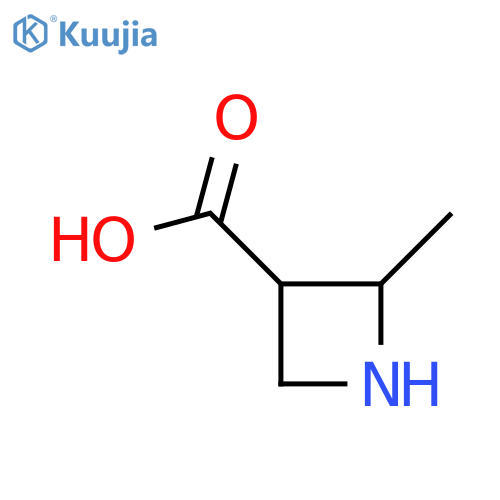

2-Methylazetidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1638771-37-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a methyl group at the 2-position and a carboxylic acid functionality at the 3-position imparts distinct reactivity, making it a valuable intermediate in synthetic pathways and a candidate for further biochemical investigation.

The molecular structure of 2-methylazetidine-3-carboxylic acid consists of a five-membered azetidine ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position. This configuration allows for diverse chemical modifications, including esterification, amidation, and alkylation, which are pivotal in drug development. The compound's stability under various reaction conditions makes it a preferred choice for researchers exploring novel synthetic methodologies.

In recent years, 2-methylazetidine-3-carboxylic acid has been studied for its potential role in the synthesis of bioactive molecules. Its structural motif is reminiscent of natural products found in certain microbial metabolites, suggesting possible applications in antimicrobial or anti-inflammatory drug discovery. The carboxylic acid moiety can be easily functionalized to introduce pharmacophores that interact with biological targets, enhancing the compound's utility as a scaffold for drug design.

One of the most intriguing aspects of 2-methylazetidine-3-carboxylic acid is its reactivity as a building block in peptide mimetics. The azetidine ring can mimic peptide bonds, allowing for the creation of peptidomimetics that exhibit improved pharmacokinetic properties. These peptidomimetics are particularly valuable in targeting enzymes involved in diseases such as cancer and neurodegeneration. Researchers have leveraged the versatility of this compound to develop novel inhibitors with high specificity and low toxicity.

Recent advancements in computational chemistry have further highlighted the importance of 2-methylazetidine-3-carboxylic acid in drug discovery. Molecular modeling studies have demonstrated its potential to interact with various protein targets, including kinases and proteases. These interactions are critical for designing small-molecule inhibitors that can modulate disease-related pathways. The compound's ability to bind to these targets with high affinity makes it an attractive candidate for further optimization.

The synthesis of 2-methylazetidine-3-carboxylic acid has been optimized through multiple pathways, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the cyclization of appropriately substituted precursors under controlled conditions. These synthetic routes have been refined to minimize side reactions, ensuring high yields and purity levels essential for pharmaceutical applications.

In conclusion, 2-methylazetidine-3-carboxylic acid (CAS No. 1638771-37-5) represents a promising compound in the realm of medicinal chemistry. Its unique structural features and reactivity make it a versatile intermediate for synthesizing bioactive molecules. The ongoing research into its applications in drug discovery underscores its significance as a chemical entity with broad utility across multiple disciplines.

1638771-37-5 (2-Methylazetidine-3-carboxylic acid) 関連製品

- 2034477-72-8(1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2227850-77-1(rac-(1R,2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropane-1-carboxylic acid)

- 1105247-38-8(4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine)

- 2503209-26-3(Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate)

- 2229611-12-3(N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine)

- 1082507-28-5(2-Cyclopropyl-propylamine)

- 1355804-62-4(N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide)

- 2172477-97-1(1-4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid)

- 1214326-94-9(2-bromo-3-chloro-5-fluoro-pyridine)

- 2171447-47-3(2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)